Aminoguanidine deriv.
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Overview
Description
Aminoguanidine deriv. is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of guanidine and has been found to have various biochemical and physiological effects., its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of aminoguanidine deriv. is not fully understood. However, it is believed to work by inhibiting the formation of advanced glycation end products (AGEs). AGEs are formed when sugars react with proteins and lipids in the body, leading to the formation of harmful compounds that can contribute to various diseases.
Biochemical And Physiological Effects
Aminoguanidine deriv. has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and blood sugar levels. It has also been found to improve endothelial function, which is important for maintaining healthy blood vessels.
Advantages And Limitations For Lab Experiments
One advantage of using aminoguanidine deriv. in lab experiments is its ability to inhibit the formation of AGEs. This makes it a useful tool for studying the role of AGEs in various diseases. However, one limitation is that it may not be effective in all cases, as the mechanism of action is not fully understood.
Future Directions
There are several future directions for research on aminoguanidine deriv. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of aminoguanidine deriv. and its potential therapeutic applications.
Conclusion:
In conclusion, aminoguanidine deriv. is a promising compound that has been extensively studied for its potential therapeutic applications. It has been found to have various biochemical and physiological effects and has shown potential in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, aminoguanidine deriv. is a compound that holds great promise for the future of scientific research.
Synthesis Methods
The synthesis of aminoguanidine deriv. involves the reaction of guanidine with an aldehyde or ketone. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is aminoguanidine deriv.
Scientific Research Applications
Aminoguanidine deriv. has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-diabetic properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative diseases, and cancer.
properties
CAS RN |
139613-40-4 |
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Product Name |
Aminoguanidine deriv. |
Molecular Formula |
C17H21BrN4O6S |
Molecular Weight |
489.3 g/mol |
IUPAC Name |
2-[(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H13BrN4O3.C7H8O3S/c1-17-8-3-6(5-13-14-10(12)15-16)7(11)4-9(8)18-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,16H,1-2H3,(H3,12,14,15);2-5H,1H3,(H,8,9,10) |
InChI Key |
YJXCQHUVUSAOOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=C(C=C(C(=C1)C=NN=C(N)NO)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=C(C=C(C(=C1)C=NN=C(N)NO)Br)OC |
synonyms |
N1-Hydroxy-N3[(6-bromo-3,4-dimethoxybenzylidene)amino]guanidine tosyla te |
Origin of Product |
United States |
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